![molecular formula C23H25N5O2 B2716527 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767318-41-2](/img/structure/B2716527.png)
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is part of a broader class of compounds known as triazolopyrimidines, which have been the subject of various research studies focusing on their synthesis and characterization. For instance, Gilava et al. (2020) explored the synthesis of a series of triazolopyrimidines using Biginelli protocol, further characterizing them with IR, NMR, mass spectroscopic techniques, and elemental analyses (Gilava, Patel, Ram, & Chauhan, 2020).
Antimicrobial and Antioxidant Activity
Research has also focused on the biological activities of these compounds. For example, the study by Gilava et al. (2020) evaluated their antimicrobial and antioxidant activities. This is significant as it suggests potential applications of these compounds in the development of new antimicrobial and antioxidant agents (Gilava, Patel, Ram, & Chauhan, 2020).
Antiviral Activity
Another interesting application area is the antiviral activity of triazolopyrimidines. A study by Saxena et al. (1990) synthesized various analogues of this class and evaluated their effectiveness against human cytomegalovirus and herpes simplex virus type 1, indicating a potential role in antiviral therapies (Saxena, Coleman, Drach, & Townsend, 1990).
Application in Hydrogen-bonded Supramolecular Assemblies
Moreover, these compounds have been investigated for their potential in creating novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their use as ligands for co-crystallization with diaza-crowns, leading to the formation of hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Potential in Cancer Research
Additionally, the synthesized triazolopyrimidines have shown potential in cancer research. Riyadh (2011) reported the synthesis of N-arylpyrazole-containing enaminones and their reactions leading to the formation of compounds like [1,2,4]triazolo[4,3-a]pyrimidines, which exhibited cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011).
Antibacterial Activities
The antibacterial properties of these compounds have also been a focus of study. El-Agrody et al. (2000) synthesized several new derivatives and studied their antimicrobial activities, with some showing promising results (El-Agrody, El-Hakim, El-latif, Fakery, El-Sayed, & El-Ghareab, 2000).
Wirkmechanismus
Target of Action
Related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to interact with various targets such as c-met kinase and tubulin .
Mode of Action
Related compounds have been shown to inhibit their targets, leading to downstream effects .
Biochemical Pathways
Related compounds have been shown to affect pathways related to their targets .
Result of Action
Related compounds have been shown to exhibit anti-tumor activity and inhibit the growth of certain cancer cell lines .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-14,21H,1-4H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRBTBJLNSLPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)

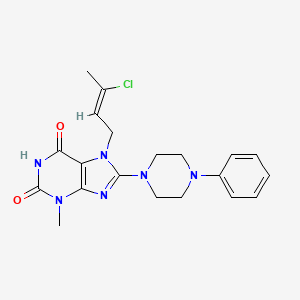
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)
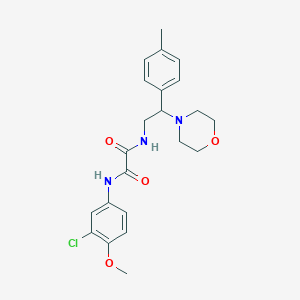
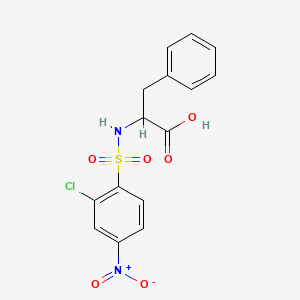



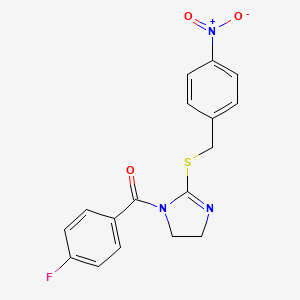
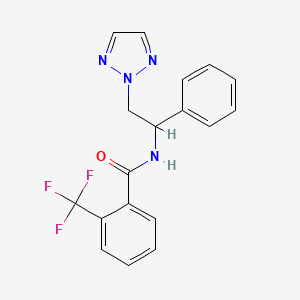
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)